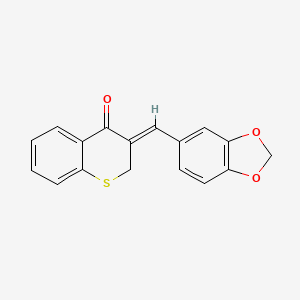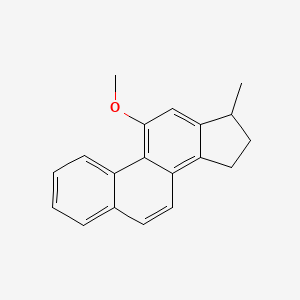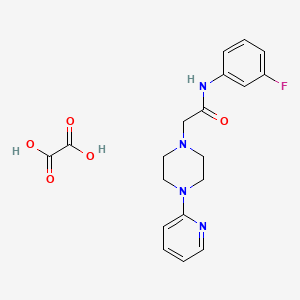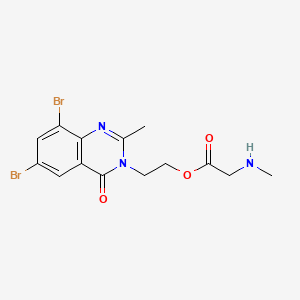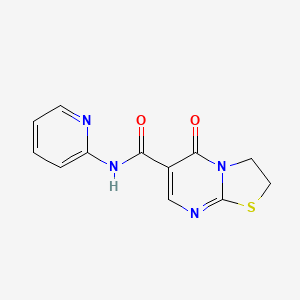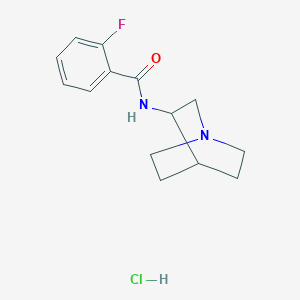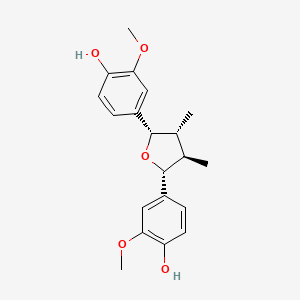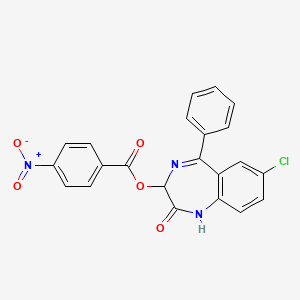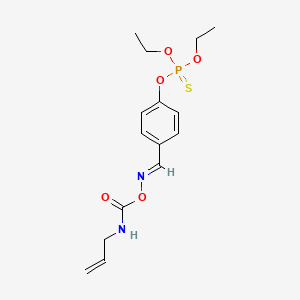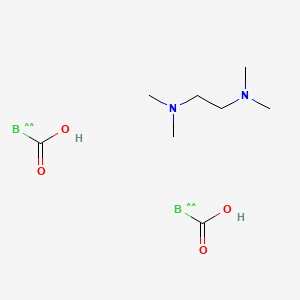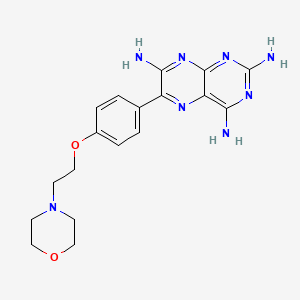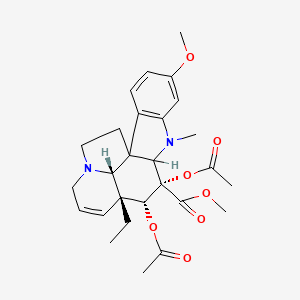
N,N-Dipropyl-2-(1,8-epoxy-p-menth-2-ylamino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dipropyl-2-(1,8-epoxy-p-menth-2-ylamino)acetamide is a chemical compound with the molecular formula C18H34N2O2 and a molecular weight of 310.54 g/mol . This compound is known for its unique structure, which includes an epoxy group and a menthane moiety, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of N,N-Dipropyl-2-(1,8-epoxy-p-menth-2-ylamino)acetamide involves several steps. One common synthetic route includes the reaction of 1,8-epoxy-p-menthane with N,N-dipropylamine in the presence of acetic anhydride. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Analyse Chemischer Reaktionen
N,N-Dipropyl-2-(1,8-epoxy-p-menth-2-ylamino)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
N,N-Dipropyl-2-(1,8-epoxy-p-menth-2-ylamino)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various chemical products, including flavoring agents and fragrances.
Wirkmechanismus
The mechanism of action of N,N-Dipropyl-2-(1,8-epoxy-p-menth-2-ylamino)acetamide involves its interaction with specific molecular targets. The epoxy group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors involved in inflammation and microbial growth .
Vergleich Mit ähnlichen Verbindungen
N,N-Dipropyl-2-(1,8-epoxy-p-menth-2-ylamino)acetamide can be compared with other similar compounds, such as:
1,8-Epoxy-p-menthane: This compound shares the epoxy and menthane moieties but lacks the dipropylamino group, making it less versatile in certain reactions.
N,N-Dipropylacetamide: This compound lacks the epoxy and menthane moieties, making it structurally simpler and less reactive in specific contexts.
Eigenschaften
CAS-Nummer |
94376-16-6 |
|---|---|
Molekularformel |
C18H34N2O2 |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
N,N-dipropyl-2-[(1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-yl)amino]acetamide |
InChI |
InChI=1S/C18H34N2O2/c1-6-10-20(11-7-2)16(21)13-19-15-12-14-8-9-18(15,5)22-17(14,3)4/h14-15,19H,6-13H2,1-5H3 |
InChI-Schlüssel |
KMRFWMAEJOSUNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C(=O)CNC1CC2CCC1(OC2(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



